molecular formula C12H19ClN2O2S B2371351 2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1820718-06-6

2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B2371351
CAS No.: 1820718-06-6
M. Wt: 290.81
InChI Key: OKMZPGFTNNCZIY-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2S and its molecular weight is 290.81. The purity is usually 95%.
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Biological Activity

2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride (CAS Number: 1820718-06-6) is a thiazolidine derivative with potential biological activities. This compound has gained attention in the pharmaceutical field due to its structural properties and possible therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological mechanisms, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C12H19ClN2O2S
  • Molecular Weight : 290.81 g/mol
  • CAS Number : 1820718-06-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It acts as an inhibitor of specific protein phosphatases, particularly those involved in signaling pathways related to cell growth and differentiation.

Key Mechanisms Include:

  • Tyrosine-protein Phosphatase Inhibition : This compound inhibits PTPN1 (Tyrosine-protein phosphatase non-receptor type 1), which plays a crucial role in regulating the endoplasmic reticulum's unfolded protein response and mediating signal transduction cascades .
  • Impact on Cell Signaling : By modulating pathways such as the hepatocyte growth factor receptor signaling pathway and cadherin binding, it influences cell organization and migration .

Biological Activity

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives can exhibit anticancer properties. For example:

  • Case Study : In vitro studies showed that compounds similar to this compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses by affecting signaling pathways related to inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates immune response
Protein Phosphatase InhibitionRegulates signaling pathways

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh (0.95)
Blood-Brain BarrierModerate (0.95)
CYP450 SubstrateNon-substrate

Clinical Implications

Despite promising preclinical results, there are no current clinical trials registered for this specific compound as of now. However, its structural analogs have been tested in various phases of clinical trials for conditions such as cancer and metabolic disorders.

Properties

IUPAC Name

1-[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-9-7-14(17(15,16)8-9)12-5-3-11(4-6-12)10(2)13;/h3-6,9-10H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZPGFTNNCZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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